N-(3-([1,2,4]三唑并[1,5-a]嘧啶-6-基)丙基)苯并[c][1,2,5]噻二唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic compound. It contains a triazolopyrimidine core, which is a subtype of bioisosteric purine analogs . These types of compounds are known to possess potential anti-tumor activities .
Synthesis Analysis
The synthesis of similar compounds has been reported through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers has been performed for the synthesis of alicyclic derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The crystal structure of a similar compound in complex with human phosphodiesterase 2A has been reported .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, the 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .科学研究应用
合成与光谱分析
已合成具有类似于指定化学结构的化合物的,因为它们具有潜在的生物活性。例如,Patel 和 Patel (2015) 合成了一系列具有相关结构基序的杂环化合物,其特征在于光谱方法,如核磁共振、傅里叶变换红外光谱和液相色谱-质谱,表明人们对这种复杂分子的结构分析和合成有广泛的兴趣 G. K. Patel & H. S. Patel, 2015.
生物活性
对具有结构相似性的化合物的研究,例如那些含有三唑和噻二唑部分的化合物,通常会探索它们的生物活性。例如,化合物已被评估其抗菌和抗真菌特性,证明了此类分子在抗菌应用中的潜力。针对各种病原体的活性合成和评估这些化合物表明相关化学品是一个有前景的研究领域 A. Fadda 等,2017.
抗肿瘤剂
另一个重要的兴趣领域是评估类似化合物作为其潜在抗肿瘤特性的评估。Ibrahim 等人 (2009) 合成了一系列三唑并[3,4-b]噻二唑衍生物,并评估了它们对一组人类癌细胞系的细胞毒活性。一些化合物表现出抑制作用,表明此类分子结构在开发抗癌剂中的相关性 D. A. Ibrahim, 2009.
抗菌和抗真菌应用
已研究了包含指定化学结构元素的化合物对它们的抗菌和抗真菌作用。Gilani 等人 (2011) 对新型噻二唑衍生物的研究对各种细菌和真菌菌株表现出中度至良好的抑制作用,突出了这些分子在解决抗菌性耐药和开发新治疗剂方面的潜力 S. Gilani 等,2011.
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83 . The compound’s structure, featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, allows it to effectively inhibit CDK2 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to a significant alteration . Specifically, it prevents the transition from the G1 phase to the S phase, thereby halting cell proliferation . This can lead to apoptosis induction within cells, particularly in cancer cells .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound has shown potent dual activity against examined cell lines and CDK2 . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . The compound also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells .
未来方向
The future directions in the research of such compounds could involve further exploration of their anti-tumor activities and mechanisms of action. The design and improvement of the binding properties of this series could be achieved using X-ray crystal structures in conjunction with careful analysis of electronic and structural requirements . Additionally, the development of more potent analogs of such structures could be a promising direction .
属性
IUPAC Name |
N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7OS/c23-14(11-3-4-12-13(6-11)21-24-20-12)16-5-1-2-10-7-17-15-18-9-19-22(15)8-10/h3-4,6-9H,1-2,5H2,(H,16,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHFSWSMTRHYFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCCCC3=CN4C(=NC=N4)N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。